N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide
Description
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide is a hybrid heterocyclic compound combining indole and 1,2,3-triazole moieties. The indole ring is substituted with a chlorine atom at the 5-position, enhancing its electronic and steric profile. The triazole carboxamide group is linked via an ethyl spacer, contributing to conformational flexibility. The chlorine substituent likely improves lipophilicity and binding interactions, as seen in structurally related antimicrobial and pesticidal agents .
Properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c14-9-1-2-11-10(5-9)8(6-16-11)3-4-15-13(20)12-7-17-19-18-12/h1-2,5-7,16H,3-4H2,(H,15,20)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOVEBJDVXUZHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)C3=NNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the chloro and ethyl groups.
The next step involves the formation of the triazole ring. . The final step is the coupling of the indole derivative with the triazole ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, process optimization techniques such as continuous flow chemistry may be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The triazole ring can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds and hydrophobic interactions with the target molecules . These interactions can lead to the inhibition of key biological pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Key Examples :
1-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[4-(diethylamino)phenyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide (SI58) Structural Differences: Incorporates a 1,3-dioxolane ring and diethylamino-phenyl group. Synthesis: Uses HBTU/DIPEA coupling with a 62% yield after 2-day hydrolysis . Properties: Higher solubility due to polar dioxolane and diethylamino groups.
N-(2-(1-((1-(2-(5-Fluoro-2,3-dioxoindolin-1-yl)ethyl)-1H-1,2,3-triazol-5-yl)methyl)-5-methoxy-1H-indol-3-yl)ethyl)acetamide (7d)
- Structural Differences : Features a 5-fluoro-2,3-dioxoindolinyl group and methoxyindole.
- Properties : Crimson red solid with an 85% yield; IR bands at 1735 cm⁻¹ (carbonyl) .
N-(2-(1-((1-(2-(5-Bromo-3-(hydroxyimino)-2-oxoindolin-1-yl)ethyl)-1H-1,2,3-triazol-5-yl)methyl)-5-methoxy-1H-indol-3-yl)ethyl)acetamide (8b) Structural Differences: Contains a bromo-hydroxyimino substituent. Properties: Yellow solid with 84% yield; IR shows hydroxyl stretch at 3285 cm⁻¹ .
Comparison Table :
Key Observations :
- Electron-withdrawing groups (Cl, F, Br) enhance stability and influence electronic properties.
- Methoxy and dioxolane groups improve solubility but may reduce crystallinity.
Pyrazole and Triazole Carboxamide Derivatives
Key Examples :
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (3a–3e) Structural Differences: Pyrazole core with cyano and aryl substituents. Synthesis: EDCI/HOBt-mediated coupling; yields 62–71% . Properties: White crystals with melting points 123–183°C; MS confirms molecular ions (e.g., m/z 403.1 for 3a) .
4-Hydroxy-N-(4'-methoxy-[1,1'-biphenyl]-3-yl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide (8)
- Structural Differences : Biphenyl and methoxybenzyl groups.
- Properties : White solid (m.p. 178°C); 75% yield via flash chromatography .
1-(Cyclopropylmethyl)-4-hydroxy-N-(2,3,5,6-tetrafluoro[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazole-5-carboxamide (9)
Comparison Table :
Key Observations :
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Its unique structure combines an indole moiety with a triazole ring, contributing to its diverse biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's IUPAC name is N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2H-triazole-4-carboxamide. The synthesis typically involves several steps:
- Indole Derivative Preparation : The Fischer indole synthesis is often employed, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Triazole Ring Formation : This step involves cyclization reactions to form the triazole structure.
- Coupling Reaction : The final step couples the indole derivative with the triazole ring to yield the target compound.
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. A study evaluated its cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HT-29 (colorectal cancer). The results indicated:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range (<10 μM), indicating potent cytotoxicity against rapidly dividing cancer cells .
| Cell Line | IC50 (μM) | Activity Description |
|---|---|---|
| A549 | <10 | Significant cytotoxicity observed |
| HT-29 | <10 | Effective against colorectal cancer cells |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating key metabolic pathways involved in cancer cell proliferation.
- Receptor Interaction : The indole moiety can bind to various receptors and enzymes, affecting their activity and leading to altered cellular responses.
- Oxidative Stress Modulation : Studies suggest that the compound might influence reactive oxygen species (ROS) levels, thereby affecting cell survival and apoptosis pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Research indicates that derivatives of triazoles possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit key enzymes.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Cytotoxicity Assessment : A study demonstrated that compounds related to this compound showed preferential suppression of tumor cell growth over non-tumor cells .
- Neuroprotective Effects : Related compounds have shown promising results in neuroprotection by inhibiting inflammatory pathways and reducing oxidative stress in neuronal models .
Q & A
Q. What are the common synthetic routes for N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide?
The synthesis typically involves sequential coupling reactions.
- Step 1 : Formation of the indole-ethylamine intermediate via alkylation of 5-chloro-1H-indole with ethylenediamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Triazole ring construction via copper-catalyzed azide-alkyne cycloaddition (CuAAC), where a propargyl carboxamide reacts with an azide derivative (e.g., sodium azide) to form the 1,2,3-triazole core .
- Step 3 : Final amidation using chloroacetyl chloride or similar reagents in tetrahydrofuran (THF) at low temperatures (0–5°C) to ensure regioselectivity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H NMR : Identifies proton environments (e.g., indole NH at δ 10–12 ppm, triazole protons at δ 7–8 ppm) and confirms substitution patterns .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) and fragmentation patterns .
- FTIR : Confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹, triazole C-N stretches at ~1450 cm⁻¹) .
Q. What initial biological assays are recommended for evaluating its activity?
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) determination .
- Cytotoxicity Testing : MTT assay on human cell lines (e.g., HEK293) to assess baseline toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to validate activity thresholds and rule out false positives from high-concentration artifacts .
- Assay Standardization : Ensure consistent cell culture conditions (e.g., pH, serum concentration) and replicate counts (n ≥ 3) to minimize variability .
- Target-Specific Assays : Employ enzyme inhibition assays (e.g., kinase or protease activity) to isolate mechanistic interactions .
Q. What strategies optimize the yield of triazole ring formation during synthesis?
- Catalyst Optimization : Use Cu(I) iodide with tris(benzyltriazolylmethyl)amine (TBTA) to enhance CuAAC efficiency and reduce side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve azide-alkyne solubility and reaction kinetics .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 30 minutes) while maintaining >90% yield .
Q. How to perform computational docking studies to identify potential targets?
- Protein Preparation : Retrieve target structures (e.g., bacterial enzymes or human kinases) from the PDB (RCSB Protein Data Bank) and optimize protonation states using MOE (Molecular Operating Environment) .
- Ligand Parameterization : Assign partial charges and torsional parameters to the compound using AM1-BCC or DFT methods.
- Docking Protocols : Use AutoDock Vina with Lamarckian genetic algorithms, validating poses via RMSD clustering and binding energy scoring (ΔG ≤ -7 kcal/mol for high-affinity hits) .
Q. What methods are used to study the compound's stability under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC-UV at 24/48/72h .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism, quantifying parent compound loss with LC-MS/MS .
- Photostability : Expose to UV-Vis light (300–800 nm) and track decomposition using TLC or NMR .
Q. How to design SAR studies focusing on the indole and triazole moieties?
- Indole Modifications : Synthesize analogs with halogen (Br, F) or methyl groups at the 5-position of indole to evaluate electronic effects on bioactivity .
- Triazole Variations : Replace the triazole with thiadiazole or tetrazole rings to assess heterocycle-specific interactions .
- Linker Optimization : Test ethyl vs. propyl spacers between indole and triazole to determine optimal chain length for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
